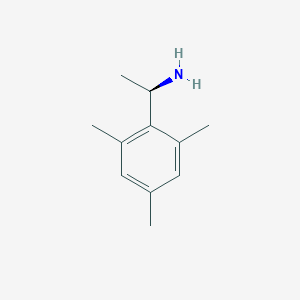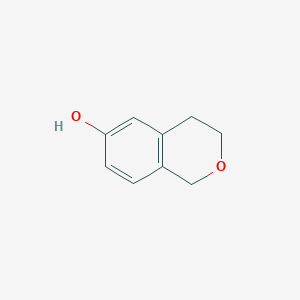
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a triazole ring, and a propanoic acid moiety. The Fmoc group is commonly used in peptide synthesis to protect amino groups, while the triazole ring is known for its stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The triazole ring can be introduced through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The Fmoc group can be removed through reduction.
Substitution: The propanoic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the Fmoc group would yield the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group is particularly useful for protecting amino groups during peptide synthesis.
Biology
In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. The triazole ring is known for its bioactivity and can interact with various biological targets.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Triazole-containing compounds have been investigated for their antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. The stability and reactivity of the triazole ring make it a valuable component in various applications.
Wirkmechanismus
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but contains an imidazole ring instead of a triazole ring.
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a triazole ring.
Uniqueness
The uniqueness of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid lies in the presence of the triazole ring, which imparts stability and bioactivity. The combination of the Fmoc protecting group and the triazole ring makes this compound particularly useful in peptide synthesis and other chemical processes.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)18(11-24-10-9-21-23-24)22-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNNHPUEOZRER-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)



![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)


![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2383670.png)
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)

